molecular formula C8H6INS B13676070 4-Iodobenzo[b]thiophen-2-amine

4-Iodobenzo[b]thiophen-2-amine

Cat. No.: B13676070
M. Wt: 275.11 g/mol
InChI Key: BZXFBPOTIPIIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzo[b]thiophene Core Structures in Diverse Chemical Fields

The benzo[b]thiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a privileged structure in multiple areas of chemical research. evitachem.comnih.govresearchgate.net Its significance stems from its presence in a wide array of natural products and synthetically developed molecules that exhibit valuable pharmacological and material properties. researchgate.netncats.io

In the realm of medicinal chemistry , benzo[b]thiophene derivatives are recognized for their broad spectrum of biological activities. nih.govresearchgate.net The structural similarity of this scaffold to naturally occurring active compounds makes it a cornerstone for the design of new therapeutic agents. evitachem.comnih.gov Molecules incorporating the benzo[b]thiophene core have been developed as antimicrobial, anti-cancer, anti-inflammatory, antioxidant, antidiabetic, and anticonvulsant agents. evitachem.comresearchgate.net The inherent properties of the benzo[b]thiophene unit, such as its planarity and the electron-rich sulfur atom, enhance its ability to bind with various enzymes and receptors, while its polarity can improve the pharmacokinetic profiles of drug candidates. researchgate.net Notable examples of commercial drugs with a benzo[b]thiophene core include Raloxifene, used for osteoporosis, and Zileuton, an asthma medication. nih.gov

Beyond pharmaceuticals, the benzo[b]thiophene core is highly important in materials science . tandfonline.comidrblab.netrsc.org Its unique electronic and photophysical properties have led to its use in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other organic photoelectric materials. researchgate.netncats.iorsc.org The rigid, planar structure facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic devices. evitachem.com Researchers have synthesized novel liquid crystal compounds and other advanced materials based on this versatile heterocycle. chim.it

Strategic Importance of Halogenated and Aminated Benzo[b]thiophenes as Molecular Scaffolds and Intermediates

The functionalization of the benzo[b]thiophene core with halogen and amino groups is a key strategy in synthetic chemistry for creating diverse molecular libraries. These substituents serve as versatile handles for introducing further molecular complexity.

Halogenated benzo[b]thiophenes are pivotal intermediates in organic synthesis. rsc.org The introduction of a halogen atom, particularly iodine or bromine, at a specific position on the ring provides a reactive site for a variety of cross-coupling reactions. rsc.orgresearchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are frequently employed to form new carbon-carbon bonds, allowing for the construction of complex molecular architectures from iodo-substituted benzothiophenes. evitachem.comtandfonline.comfluorochem.co.uk The reactivity of these halogens generally follows the order I > Br > Cl, making iodinated benzothiophenes particularly valuable for synthetic transformations. researchgate.net Methods such as electrophilic iodocyclization are used to prepare these important building blocks. tandfonline.com

Aminated benzo[b]thiophenes are another class of crucial intermediates, especially in drug discovery. The amino group can be readily modified or can participate in the formation of new heterocyclic rings, making these compounds valuable precursors for a wide range of more complex structures. For instance, 2-aminobenzo[b]thiophenes are synthesized through methods like the Gewald reaction or the Willgerodt–Kindler reaction and serve as starting materials for pharmacologically active agents. researchgate.net The synthesis of various positional isomers, such as benzo[b]thiophen-4-amine and benzo[b]thiophen-5-amine, has been achieved through copper-catalyzed amination reactions.

Overview of 4-Iodobenzo[b]thiophen-2-amine within Contemporary Synthetic Chemistry and Advanced Molecular Design

The compound This compound represents a highly strategic, trifunctional molecular scaffold that merges the key attributes of the benzo[b]thiophene core with the synthetic versatility of both an amino group and an iodine substituent. While direct and extensive literature on this specific molecule is not widespread, its value in synthetic chemistry and molecular design can be inferred from the well-established reactivity of its constituent parts.

This molecule is a designer building block, offering multiple, distinct reaction sites for controlled, stepwise functionalization.

The 2-amino group provides a nucleophilic center and a site for N-acylation, N-alkylation, or diazotization reactions, enabling the introduction of a wide variety of functional groups or the construction of fused heterocyclic systems.

The 4-iodo substituent acts as a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the regioselective formation of C-C, C-N, or C-O bonds, providing a powerful tool for elaborating the benzene portion of the heterocycle. This is particularly significant in creating derivatives for structure-activity relationship (SAR) studies in drug discovery.

The benzo[b]thiophene nucleus itself serves as the foundational "privileged" scaffold, imparting its inherent biological and material properties to the final molecule. nih.govresearchgate.net

The synthesis of this compound could potentially be achieved through several synthetic routes, for example, by the chemical reduction of the corresponding 2-nitro or 2-cyano precursors. The related compound, 4-iodobenzo[b]thiophene-2-carbonitrile, is known to be synthesizable and can undergo nucleophilic substitution reactions, suggesting that its conversion to the amine is a feasible pathway. evitachem.com

In advanced molecular design, this compound serves as a versatile starting point for creating libraries of complex, multi-substituted benzo[b]thiophenes. Its dual reactivity allows for orthogonal chemical strategies, where the amino and iodo groups can be functionalized independently under different reaction conditions. This capability is highly desirable for the efficient synthesis of novel compounds targeted for evaluation as pharmaceuticals or advanced materials. For instance, a derivative, 4-iodobenzo[b]thiophene-2-carboxamidine, has been investigated as a selective inhibitor of enzymes like urokinase-type plasminogen activator (uPA), highlighting the potential of this substitution pattern in medicinal chemistry. nih.gov

Compound Data Tables

Table 1: Properties of 4-Iodobenzo[b]thiophene-2-carboxamidine (Related Compound) Data sourced from PubChem CID 1746. nih.gov

PropertyValue
IUPAC Name [amino-(4-iodo-1-benzothiophen-2-yl)methylidene]azanium
Molecular Formula C₉H₈IN₂S⁺
Molecular Weight 303.14 g/mol
InChIKey YERQOXAYAFWFEJ-UHFFFAOYSA-O
Canonical SMILES C1=CC2=C(C=C(S2)C(=[NH2+])N)C(=C1)I

Properties

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

IUPAC Name

4-iodo-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6INS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2

InChI Key

BZXFBPOTIPIIRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(S2)N)C(=C1)I

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-iodobenzo[b]thiophen-2-amine, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, iodination of benzo[b]thiophen-2-amine derivatives using iodine monochloride (ICl) in acetic acid at 60–80°C achieves moderate yields (~50–60%) . Optimization involves controlling stoichiometry, temperature, and solvent polarity. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The iodine substituent induces deshielding in adjacent protons (e.g., H-3 and H-5 in the benzothiophene core). Aromatic protons appear as doublets in the δ 7.2–8.1 ppm range .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ≈ 290 (C₈H₆INS⁺). High-resolution MS confirms the molecular formula .

Q. What are the primary challenges in achieving high purity during synthesis?

  • Key Issues : Byproducts from incomplete iodination or overhalogenation.
  • Solutions : Use of scavengers (e.g., sodium thiosulfate) to quench excess iodine and HPLC purification for isolating the target compound .

Q. How does the iodine substituent influence the compound’s electronic properties?

  • Analysis : The iodine atom’s electron-withdrawing effect reduces electron density in the aromatic ring, enhancing electrophilic substitution reactivity at the 5- and 7-positions. Computational studies (DFT) reveal a Hammett σₚ value of ~0.18 for the iodine substituent, indicating moderate deactivation .

Advanced Research Questions

Q. How can molecular docking and MD simulations predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Docking : Use software like AutoDock Vina to model interactions with targets (e.g., uPA enzyme, PDB ID: 1C5X). The iodine atom may form halogen bonds with Asp189B or Gly219B residues .
  • MD Simulations : Run 100 ns simulations (AMBER/CHARMM force fields) to assess stability. Calculate RMSD (<2 Å) and binding energy (MM-PBSA) to validate interactions .

Q. How to resolve contradictions in reported pharmacological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (pH, solvent).
  • Resolution : Standardize assays (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (SPR, ITC) .

Q. What strategies improve regioselectivity in further functionalization of this compound?

  • Approach :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the amine, enabling directed iodination or coupling at specific positions .
  • Protection/Deprotection : Protect the amine with Boc groups before cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How do structural modifications (e.g., replacing iodine with other halogens) affect bioactivity?

  • SAR Insights :

  • Iodine vs. Bromine : Iodine’s larger van der Waals radius enhances hydrophobic interactions in binding pockets, improving IC₅₀ by ~2-fold in kinase assays .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the 4-position reduce solubility but increase metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.